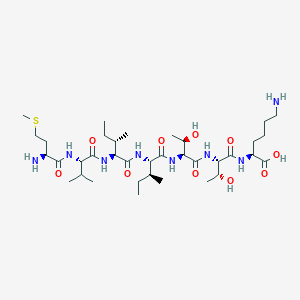
H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH” is a peptide composed of the amino acids methionine, valine, isoleucine, isoleucine, threonine, threonine, and lysine Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH” typically involves solid-phase peptide synthesis (SPPS). In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The general steps include:
Attachment of the first amino acid: to a resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: of deprotection and coupling steps until the desired sequence is achieved.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing human error. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), ensure the production of high-purity peptides.
化学反応の分析
Types of Reactions
Peptides like “H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH” can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions, such as the replacement of lysine’s amino group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂) or performic acid for oxidation reactions.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.
Substitution reagents: Various alkylating agents or acylating agents for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered functional groups.
科学的研究の応用
Peptides like “H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH” have diverse applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for their potential as therapeutic agents, including antimicrobial peptides and peptide-based drugs.
Industry: Utilized in the development of biomaterials and as components in diagnostic assays.
作用機序
The mechanism of action of peptides depends on their specific sequence and structure. For “H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH”, the presence of hydrophobic residues (valine, isoleucine) and polar residues (threonine, lysine) can influence its interaction with biological membranes and proteins. The peptide may exert its effects by:
Binding to specific receptors: on cell surfaces, triggering downstream signaling pathways.
Inserting into lipid bilayers: , disrupting membrane integrity.
Interacting with intracellular targets: , modulating their activity.
類似化合物との比較
Similar Compounds
H-Met-Val-Ile-Ile-Thr-Thr-Lys-NH₂: Similar sequence but with an amide group at the C-terminus.
H-Met-Val-Ile-Ile-Thr-Thr-Arg-OH: Similar sequence but with arginine instead of lysine.
H-Met-Val-Ile-Ile-Thr-Thr-Lys-Lys-OH: Similar sequence but with an additional lysine residue.
Uniqueness
The uniqueness of “H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH” lies in its specific sequence, which can confer distinct biological properties. The combination of hydrophobic and polar residues can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
特性
CAS番号 |
247255-14-7 |
|---|---|
分子式 |
C36H68N8O10S |
分子量 |
805.0 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H68N8O10S/c1-10-19(5)26(41-31(48)25(18(3)4)40-30(47)23(38)15-17-55-9)32(49)42-27(20(6)11-2)33(50)43-29(22(8)46)35(52)44-28(21(7)45)34(51)39-24(36(53)54)14-12-13-16-37/h18-29,45-46H,10-17,37-38H2,1-9H3,(H,39,51)(H,40,47)(H,41,48)(H,42,49)(H,43,50)(H,44,52)(H,53,54)/t19-,20-,21+,22+,23-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChIキー |
MXZMUWRUBZHJIK-JUFTVGGWSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene](/img/structure/B14244132.png)
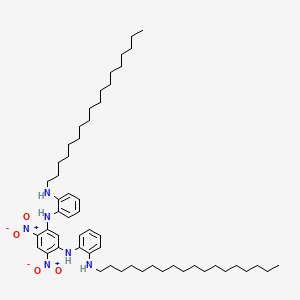
![1,3,4-Thiadiazole, 2-chloro-5-[(phenylmethyl)thio]-](/img/structure/B14244144.png)
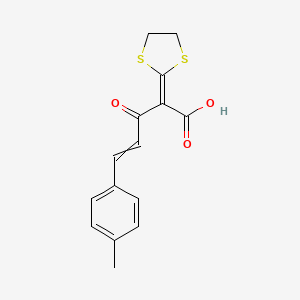
![Benzene, 1-methoxy-4-[(2-propenylthio)methyl]-](/img/structure/B14244157.png)

![5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal](/img/structure/B14244169.png)
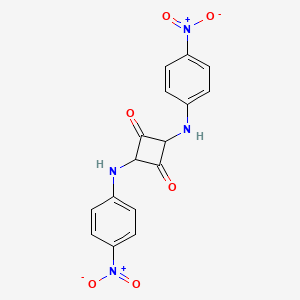
![[1,3]Thiazolo[5,4-e][2,1]benzoxazole](/img/structure/B14244177.png)
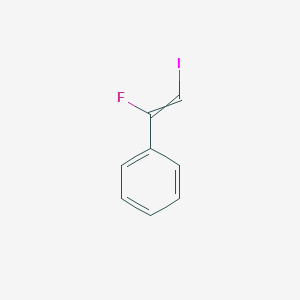
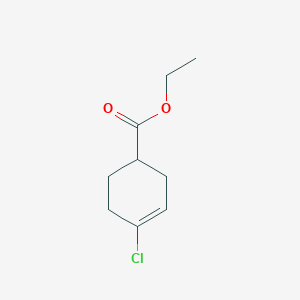
![1-Benzyl-2-[(E)-(4-methoxyphenyl)diazenyl]-1H-imidazole](/img/structure/B14244203.png)

![Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl-](/img/structure/B14244216.png)
